molecular formula C5H11NO3 B3039800 4-Amino-2-methoxybutanoic acid CAS No. 1339419-26-9

4-Amino-2-methoxybutanoic acid

Cat. No.: B3039800
CAS No.: 1339419-26-9
M. Wt: 133.15 g/mol
InChI Key: AAUVJZOKHPCUGY-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybutanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group at the fourth position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxybutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-2-methoxybutanal with a suitable oxidizing agent to form the corresponding acid. Another method involves the use of 4-amino-2-methoxybutanol, which is oxidized to the acid form using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-methoxybutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methoxybutanol
  • 4-Amino-2-methoxybutanal
  • 4-Amino-2-methoxybutanoic acid hydrochloride

Uniqueness

This compound is unique due to its specific functional groups and their positions on the butanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Biological Activity

4-Amino-2-methoxybutanoic acid, also known as (2R)-4-amino-2-methoxybutanoic acid hydrochloride, is a chiral compound that has garnered interest due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a methoxy group, and a carboxylic acid functional group. Its molecular formula is C5H11NO3, with a molecular weight of approximately 153.61 g/mol. The specific stereochemistry at the 2-position significantly influences its biological activity and interactions within biological systems.

Biological Activities

The compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : It has been studied for its potential role as a modulator of neurotransmission, particularly through interactions with glutamate receptors. These receptors are critical for synaptic plasticity and memory formation.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Metabolic Pathways : The compound participates in various metabolic processes due to its structural similarity to other amino acids, allowing it to be involved in protein synthesis and enzyme interactions.

The mechanism of action involves several biochemical interactions:

  • Receptor Binding : The amino group can form hydrogen bonds with biological molecules while the methoxy group participates in hydrophobic interactions. This dual capability enhances its binding affinity to various receptors and enzymes, modulating their activity.
  • Enzyme Interactions : It can influence enzyme activity through competitive inhibition or allosteric modulation, depending on the specific pathway involved.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Case Studies

  • Neuroprotective Study : A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent .
  • Metabolic Profiling : In metabolic studies involving obese women with metabolic syndrome, supplementation with this compound led to significant changes in serum amino acid profiles, indicating its role in metabolic regulation .

Comparison of Biological Activities

Activity TypeDescriptionResearch Findings
Neurotransmitter ModulationModulates glutamate receptorsEnhances synaptic plasticity
NeuroprotectiveProtects against oxidative stressReduces markers of oxidative damage
Metabolic RegulationInfluences amino acid profilesAlters serum amino acids in metabolic syndrome patients

Structural Comparisons with Related Compounds

Compound NameCAS NumberKey Features
4-Amino-2-methylbutanoic acid22050-03-9Similar structure but lacks methoxy group
D-Aspartic acid β-methyl ester22728-89-8Involved in neurotransmission but different function
L-Aspartic acid dimethyl ester32213-95-9Similar metabolic roles but different esterification

Applications

The applications of this compound span various fields:

  • Biochemical Research : Utilized as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development : Investigated for therapeutic effects in neurodegenerative diseases and metabolic disorders.
  • Industrial Use : Employed in producing specialty chemicals and intermediates for various industrial processes.

Properties

IUPAC Name

4-amino-2-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUVJZOKHPCUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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